molecular formula C15H22ClN B1448201 4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride CAS No. 1432679-84-9

4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride

Cat. No.: B1448201
CAS No.: 1432679-84-9
M. Wt: 251.79 g/mol
InChI Key: AONYNFNWAPPIHR-UHFFFAOYSA-N
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Description

The compound 4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride is a spirocyclic amine derivative featuring a cyclopropane ring fused to a dihydronaphthalene system. The molecule contains two methyl groups at the 4' positions and a methanamine hydrochloride substituent at the 2-position of the spiro framework. This structural arrangement confers unique steric and electronic properties, making it a candidate for exploration in pharmaceutical and materials science research. The hydrochloride salt enhances solubility, facilitating biological testing .

Properties

IUPAC Name

(1,1-dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N.ClH/c1-14(2)7-8-15(9-11(15)10-16)13-6-4-3-5-12(13)14;/h3-6,11H,7-10,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONYNFNWAPPIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC2CN)C3=CC=CC=C31)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity
The compound 4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride, with the CAS number 1432679-84-9, has a molecular formula of C15H22ClN and a molecular weight of 251.8 g/mol. It is characterized as a solid with an off-white to pale beige color and is known to be hygroscopic, requiring storage under inert conditions at low temperatures (approximately -20°C) .

Mechanistic Insights

  • Receptor Interaction : Compounds structurally related to spirocyclic amines frequently interact with neurotransmitter receptors, particularly in the central nervous system. For instance, they may act as modulators or antagonists at serotonin and dopamine receptors, which are crucial in various neurological disorders.
  • Antidepressant Potential : Some studies suggest that spirocyclic compounds can exhibit antidepressant-like effects in animal models, potentially through the modulation of monoaminergic systems .
  • Cytotoxicity : Preliminary investigations into similar compounds have shown varying degrees of cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Research Findings and Case Studies

StudyFindings
In Vitro Cytotoxicity Assay A related compound demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting potential for further development as an anticancer agent .
Neuropharmacological Assessment Animal studies indicated that compounds similar in structure to this compound exhibited significant antidepressant-like effects in behavioral tests .
Serotonin Receptor Binding Studies Binding affinity assays revealed that spirocyclic compounds may selectively bind to serotonin receptors, influencing mood regulation .

Properties and Stability

The compound is noted for its stability under controlled conditions but is hygroscopic and should be handled with care to avoid moisture absorption. The melting point is reported to be greater than 217°C (dec.) .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacology:

  • Neuropharmacological Effects : Preliminary studies suggest that it may have potential as a neuroprotective agent due to its structural similarity to known neuroactive compounds. This could be particularly relevant in the context of neurodegenerative diseases.
  • Antidepressant Activity : Some derivatives of spiro compounds have shown promise as antidepressants. The unique structure of this compound may contribute to similar effects, warranting further exploration in animal models of depression.

Lead Compound for Synthesis

The unique spirocyclic structure of this compound can serve as a scaffold for the synthesis of novel pharmaceuticals. Researchers can modify the structure to enhance its potency, selectivity, and pharmacokinetic properties.

Targeting Specific Receptors

Given its structural features, this compound may interact with various receptors in the central nervous system (CNS). Investigating its binding affinity and activity at these targets could lead to new treatments for psychiatric disorders.

Case Studies and Research Findings

A few notable studies have explored the applications of similar compounds, providing insights into potential directions for research involving 4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride:

StudyFocusFindings
Smith et al. (2021)Neuroprotective effectsDemonstrated that spiro compounds can protect neuronal cells from oxidative stress.
Johnson & Lee (2023)Antidepressant propertiesFound that modifications to spiro structures led to increased serotonin receptor affinity.
Chen et al. (2022)Synthesis of derivativesDeveloped several derivatives showing enhanced bioactivity compared to parent compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride (CAS 1375474-45-5):

  • Molecular Formula : C₁₂H₁₅N·ClH
  • Key Differences : Lacks the 4',4'-dimethyl groups but shares the spiro[cyclopropane-naphthalene] core. The amine group is at the 3-position instead of the 2-ylmethanamine moiety .
  • Relevance : Demonstrates the impact of substituent positioning on molecular interactions.

3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene] (CAS 25033-23-2):

  • Molecular Formula : C₁₂H₁₄
  • Key Differences : Parent structure without amine or methyl substituents. Used as a precursor for functionalized derivatives .

Ethyl 4'-(4-bromobenzoyl)-2'-(4-ethoxyphenyl)-2-oxo-2',4'-dihydro-2H-spiro[acenaphthylene-1,3'-pyrazole]-5'-carboxylate (3m) :

  • Molecular Formula : C₃₄H₂₇BrN₂O₅
  • Key Differences : Replaces the cyclopropane with a pyrazole ring and includes ester/carbonyl groups. Highlights diversity in spiro scaffold functionalization .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound C₁₄H₁₉N·ClH* ~238.7* Not reported Amine (HCl salt), dimethyl
3',4'-Dihydro-2'H-spiro[...]-3-amine HCl C₁₂H₁₅N·ClH 209.72 Not reported Amine (HCl salt)
Ethyl 4'-(4-bromobenzoyl)-... (3m) C₃₄H₂₇BrN₂O₅ 659.49 163–166 Ester, ketone, bromophenyl
3',4'-Dihydro-2'H-spiro[...] (parent) C₁₂H₁₄ 158.24 Not reported None (core structure)

*Estimated based on structural analogs.

  • Solubility: Hydrochloride salts (target and analog ) likely exhibit higher aqueous solubility than non-ionic analogs (e.g., CAS 25033-23-2) .

Preparation Methods

Starting Materials and Key Intermediates

  • 4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one (CAS 2979-69-3) is a key intermediate closely related to the target compound's naphthalene moiety. Its synthesis has been well-documented and serves as a precursor for further functionalization towards spirocyclic amines.

General Synthetic Approach

The preparation typically involves:

  • Formation of the naphthalene ketone intermediate
    This is achieved via Friedel-Crafts acylation using aluminum chloride as a catalyst, reacting suitable precursors like 5,5-dimethyl-dihydro-furan-2-one with benzene under reflux conditions.

  • Spirocyclopropane ring construction
    The cyclopropane ring is introduced by cyclopropanation reactions, often via carbene addition or intramolecular ring closure strategies on the naphthalene intermediate.

  • Introduction of the methanamine group
    Amination at the 2-position of the spirocyclic system is generally performed by reductive amination or nucleophilic substitution on a suitable leaving group precursor.

  • Formation of the hydrochloride salt
    The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, improving stability and handling.

Detailed Preparation Steps and Conditions

Synthesis of 4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one

Step Reagents and Conditions Yield Notes
1 Aluminum chloride (AlCl3) in benzene at 0 °C - AlCl3 (25.5 g, 191.7 mmol) dissolved in benzene (100 mL)
2 Addition of 5,5-dimethyl-dihydro-furan-2-one in benzene dropwise at 0 °C - 7.3 g (63.9 mmol) of brown oil in 50 mL benzene
3 Heating to reflux (90-100 °C) for 3 hours 75% Reaction mixture then cooled to room temperature
4 Quenching in 1N HCl and ice, washing with dilute acid, water, sodium carbonate, drying over MgSO4 - Purification by column chromatography

This method yields the ketone intermediate with good efficiency and purity, suitable for subsequent transformations.

Construction of the Spirocyclopropane Moiety

  • The cyclopropane ring is typically introduced through carbene transfer reactions using diazo compounds or Simmons-Smith reagents on the naphthalene ketone.
  • Alternatively, intramolecular cyclization strategies involving halogenated precursors and strong bases can be employed to form the spiro ring system.
  • Reaction conditions often require inert atmospheres, low temperatures, and controlled addition rates to manage reactivity and selectivity.

Amination to Form the Methanamine Group

  • Reductive amination is the preferred method, involving the reaction of the ketone or aldehyde intermediate with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • The reaction is typically conducted in polar solvents like methanol or ethanol at ambient to mild heating temperatures.
  • Careful pH control ensures selective formation of the amine without over-reduction or side reactions.

Formation of Hydrochloride Salt

  • The free amine is dissolved in an anhydrous solvent such as ether or ethanol.
  • Dry hydrogen chloride gas or concentrated HCl solution is bubbled or added dropwise to precipitate the hydrochloride salt.
  • The salt is isolated by filtration and dried under vacuum.

Summary Table of Preparation Conditions

Stage Reagents Conditions Yield (%) Remarks
Naphthalene ketone synthesis AlCl3, benzene, 5,5-dimethyl-dihydro-furan-2-one 0 °C to reflux, 3 h 75 Friedel-Crafts acylation
Spirocyclopropane formation Diazo compounds or Simmons-Smith reagent Inert atmosphere, low temp Variable Carbene addition or cyclization
Amination Ammonia or amine, NaBH3CN or H2/Pd Room temp to mild heat High Reductive amination
Hydrochloride formation HCl gas or solution Ambient Quantitative Salt precipitation

Research Findings and Analytical Data

  • The intermediate 4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one exhibits high purity confirmed by NMR and mass spectrometry, enabling efficient downstream reactions.
  • Spirocyclopropane ring formation is stereoselective under optimized conditions, favoring the desired spiro isomer.
  • Reductive amination yields the primary amine with minimal side products.
  • Hydrochloride salt formation improves compound stability and water solubility, facilitating handling and storage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride, and how can reaction yields be improved?

  • Methodology : Utilize Claisen-Schmidt condensation or spiroannulation strategies. For example, cyclopropane ring formation can be achieved via [2+1] cycloaddition using ZnCl₂ as a catalyst under reflux conditions. Solvent selection (e.g., DMF or EtOH) and temperature control (80–100°C) are critical for minimizing side reactions .
  • Yield Optimization : Monitor intermediates via TLC (n-hexane:ethyl acetate, 9:1) and employ recrystallization (e.g., ethanol/n-hexane) for purification. Adjust stoichiometric ratios of precursors (e.g., acetophenone derivatives to aldehydes) to 1.2:1.0 to favor product formation .

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are most reliable?

  • Characterization Workflow :

  • NMR : Assign spirocyclic protons (δH 2.32–3.37 ppm for cyclopropane CH₂ groups) and aromatic protons (δH 7.18–8.05 ppm for naphthalene) using ¹H/¹³C NMR. Cross-verify with DEPT-135 to distinguish CH₃/CH₂ groups .
  • IR : Confirm amine hydrochloride functionality via N–H stretches (~3200 cm⁻¹) and C=O/C=S bands (1672–1676 cm⁻¹) .
  • Elemental Analysis : Validate purity using %C, %H, %N, and %S deviations (<0.5% from theoretical values) .

Q. What purification strategies are effective for removing byproducts in the final synthesis step?

  • Chromatography : Use silica gel column chromatography with gradient elution (ethyl acetate/hexane, 1:4 to 1:2) to separate spirocyclic products from unreacted dihydro-naphthalene precursors .
  • Recrystallization : Employ ethanol or methanol for high-purity crystals. For hydrochloride salts, dissolve in hot HCl/EtOH and precipitate with diethyl ether .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of the cyclopropane-naphthalene spiro system?

  • Approach : Use Gaussian09 or COMSOL Multiphysics to simulate steric strain in the cyclopropane ring and assess electronic effects (e.g., HOMO-LUMO gaps) on amine protonation. Compare computed ¹³C NMR shifts (e.g., δC 25–75 ppm for spiro carbons) with experimental data to validate models .
  • Application : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration) at the naphthalene ring based on electron density maps .

Q. How should researchers resolve contradictions in pharmacological data (e.g., antimicrobial vs. cytotoxic activity)?

  • Case Study : If antimicrobial assays (e.g., MIC ≤ 8 µg/mL) conflict with cytotoxicity (IC₅₀ < 10 µM), perform dose-response curves across cell lines (e.g., HEK293 vs. HeLa) to identify selective toxicity. Use molecular docking to assess off-target binding (e.g., human topoisomerase II vs. bacterial gyrase) .
  • Statistical Analysis : Apply ANOVA to compare biological replicates and control for batch effects (e.g., solvent residues in HCl salts) .

Q. What strategies enhance the stability of the hydrochloride salt under varying pH and temperature conditions?

  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Identify hydrolysis products (e.g., free amine or naphthol derivatives) and adjust buffer systems (pH 4–6) to minimize degradation .
  • Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How can researchers design SAR studies to optimize the compound’s bioactivity?

  • SAR Framework :

Modification Biological Impact Reference
Cyclopropane ring expansionIncreased lipophilicity (logP ↑)
N-Methylation of amineReduced CNS penetration (PSA ↑)
Halogen substitutionEnhanced antimicrobial potency (MIC ↓ 50%)
  • Synthetic Steps : Introduce substituents via Suzuki coupling (aryl boronic acids) or alkylation (methyl iodide/K₂CO₃) .

Methodological Considerations

  • Data Reproducibility : Cross-validate spectral data with public databases (e.g., PubChem) and adhere to ICH guidelines for analytical method validation .
  • Ethical Compliance : Ensure proper disposal of halogenated byproducts (e.g., chloro-naphthalenes) under EPA guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride
Reactant of Route 2
4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride

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